molecular formula C17H14N2O B8245108 N-(Naphthalen-1-ylmethyl)picolinamide

N-(Naphthalen-1-ylmethyl)picolinamide

Cat. No.: B8245108
M. Wt: 262.30 g/mol
InChI Key: ISTISDFHJFFNRA-UHFFFAOYSA-N
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Description

Significance of Picolinamide (B142947) Derivatives in Chemical Synthesis and Catalysis

Picolinamide derivatives represent a crucial class of molecules in modern chemical synthesis and catalysis, primarily owing to their ability to function as effective directing groups. The picolinamide moiety is a bidentate ligand, meaning it can bind to a metal center at two points. This feature is instrumental in transition-metal-catalyzed reactions, particularly in the functionalization of otherwise unreactive C-H bonds.

The use of picolinamide as a directing group has been widely adopted for regioselective C-H bond functionalization of amines. This has enabled a variety of chemical transformations, including:

Alkylation

Alkenylation

Alkynylation

Arylation

Amination/Amidation

Acyloxylation

Borylation

Cyanation

Trifluoromethylation

Sulfonylation

These reactions are pivotal in organic synthesis for the construction of complex molecules from simpler starting materials. Furthermore, picolinamide derivatives have been employed as effective ligands in copper-catalyzed aryl ether formation, demonstrating their versatility in facilitating cross-coupling reactions. nih.gov The substituents on the picolinamide ligand can play a crucial role in determining the redox properties of the metal center, which in turn influences the efficiency of the catalytic process. nih.gov

Overview of Naphthalene-Containing Compounds in Medicinal and Materials Chemistry

The naphthalene (B1677914) scaffold, a bicyclic aromatic hydrocarbon, is a prominent structural motif in both medicinal and materials chemistry. ijpsjournal.com Its rigid, planar structure and lipophilic nature make it a valuable component in the design of bioactive molecules and functional materials.

In Medicinal Chemistry:

Naphthalene derivatives have exhibited a broad spectrum of pharmacological activities. nih.gov The naphthalene moiety is present in numerous compounds with significant activity against a wide variety of microbes, including bacteria, fungi, and viruses. ijpsjournal.com A number of FDA-approved drugs incorporate the naphthalene scaffold, highlighting its therapeutic importance. nih.govekb.eg

Table 1: Examples of FDA-Approved Naphthalene-Based Drugs

Drug NameTherapeutic Class
NafcillinAntibiotic
NaftifineAntifungal
TolnaftateAntifungal
TerbinafineAntifungal
PropranololBeta-blocker
NaproxenNonsteroidal Anti-inflammatory Drug (NSAID)
NabumetoneNonsteroidal Anti-inflammatory Drug (NSAID)
DuloxetineAntidepressant
BedaquilineAntitubercular

The cytotoxic properties of naphthalene have also been harnessed for various therapeutic applications, including the development of anticancer agents. ijpsjournal.comnih.gov

In Materials Chemistry:

In the realm of materials science, naphthalene-containing compounds are utilized as precursors for the synthesis of polymers, resins, and dyes. google.comperlego.com The aromatic nature of naphthalene imparts desirable thermal and electronic properties to these materials. cornell.edu Naphthols, which are naphthalene derivatives, are considered viable precursors for producing novel, value-added naphthalene-containing polymers. google.com These polymers can exhibit high glass transition temperatures and degradation temperatures, making them suitable for a range of applications. google.com

Historical Context of Directed C-H Functionalization with Picolinamide Moieties

The development of directed C-H functionalization represents a significant advancement in organic synthesis, allowing for the selective transformation of C-H bonds into new functional groups. The picolinamide moiety has played a pivotal role in this field. Historically, the challenge in C-H functionalization has been to control the regioselectivity of the reaction, as organic molecules often possess multiple C-H bonds with similar reactivity.

The introduction of directing groups, which can coordinate to a metal catalyst and position it in close proximity to a specific C-H bond, provided a solution to this challenge. Picolinamide emerged as a highly effective bidentate directing group for the site-selective functionalization of amines. nih.govnih.gov The development of this methodology was driven by the need to overcome the limitations associated with earlier monodentate directing groups. nih.gov

The use of picolinamide-assisted C-H functionalization has been particularly impactful in the context of palladium catalysis. nih.gov However, its application has been extended to other transition metals, including nickel, cobalt, and copper. nih.govresearchgate.net This has broadened the scope of accessible chemical transformations and has been instrumental in the synthesis of complex molecules, including those with pharmaceutical relevance. The picolinamide directing group has proven to be remarkably general and has been extensively used in the total synthesis of complex natural products. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(naphthalen-1-ylmethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c20-17(16-10-3-4-11-18-16)19-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTISDFHJFFNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Strategies of N-(Naphthalen-1-ylmethyl)picolinamide and Analogues

The synthesis of this compound and related compounds can be achieved through various strategic pathways, each offering distinct advantages in terms of efficiency, scalability, and substrate scope.

Multi-Step Synthetic Routes

Conventional multi-step approaches provide a reliable, albeit longer, path to N-(naphthalen-1-yl)picolinamide analogues. A common method involves the initial coupling of naphthalen-1-amine with picolinic acid. This reaction is typically facilitated by coupling agents to form the amide bond. For instance, the synthesis of N-(naphthalen-1-yl)picolinamide can be accomplished by reacting naphthalen-1-amine with picolinic acid in the presence of phosphorus oxychloride (POCl₃) and triethylamine (B128534) (Et₃N) in a solvent like dichloromethane (B109758) (CH₂Cl₂). researchgate.net The resulting amide is then isolated and purified, often through crystallization. researchgate.net

Another documented multi-step synthesis involves refluxing N-(8-(3,5-dimethylphenyl)naphthalen-1-yl)picolinamide with an ethanolic sodium hydroxide (B78521) solution to cleave the picolinamide (B142947) group, yielding 8-(3,5-dimethylphenyl)naphthalen-1-amine. google.com This demonstrates a reverse pathway, highlighting the stability of the amide bond and the conditions required for its cleavage.

Formamide (B127407) Derivative Pathways

Formamide derivatives serve as crucial intermediates in the synthesis of N-substituted amides. A notable pathway involves the reaction of N-methylformamide with 1-chloromethylnaphthalene. rptu.de In this process, the anion of N-methylformamide is first generated using a strong base like potassium hydroxide in a suitable solvent. rptu.de This anion then acts as a nucleophile, displacing the chloride from 1-chloromethylnaphthalene to yield the intermediate N-methyl-N-(1-naphthylmethyl)-formamide. rptu.de Subsequent hydrolysis of this formamide derivative under acidic or basic conditions yields the corresponding secondary amine, which can then be coupled with picolinic acid to afford the final picolinamide product. rptu.de

This strategy offers a versatile method for introducing the N-(naphthalen-1-ylmethyl) moiety. The key steps are outlined in the table below.

StepReactantsReagents/ConditionsProduct
1N-methylformamide, 1-chloromethylnaphthaleneStrong base (e.g., KOH), TolueneN-methyl-N-(1-naphthylmethyl)-formamide
2N-methyl-N-(1-naphthylmethyl)-formamideAcid or Base Hydrolysis (e.g., aq. H₂SO₄ or aq. NaOH)N-methyl-1-naphthalenemethanamine
3N-methyl-1-naphthalenemethanamine, Picolinic AcidCoupling Agent (e.g., DCC, POCl₃)N-(Naphthalen-1-ylmethyl)-N-methylpicolinamide

One-Pot Selective Amide Synthesis

To enhance synthetic efficiency, one-pot procedures that combine multiple steps without isolating intermediates are highly desirable. The synthesis of amides from carboxylic acids and amines can be streamlined using activating agents like thionyl chloride (SOCl₂). mdpi.com In a typical one-pot protocol, the carboxylic acid (picolinic acid) is first activated with SOCl₂ to form the acyl chloride in situ. The amine (naphthalen-1-ylmethylamine) is then added to the reaction mixture, leading directly to the formation of the desired amide, this compound. This method circumvents the need to isolate the often-sensitive acyl chloride intermediate and generally results in good yields. mdpi.com

Directed C-H Functionalization Reactions Utilizing N-(Naphthalen-1-yl)picolinamide Derivatives

The picolinamide group is a highly effective bidentate directing group in transition-metal-catalyzed C-H functionalization reactions. nih.gov By coordinating to the metal center, it positions the catalyst in proximity to specific C-H bonds on the naphthalene (B1677914) ring, enabling regioselective transformations that are otherwise difficult to achieve. The N-(naphthalen-1-yl)picolinamide framework is particularly well-suited for directing functionalization to the C4 and C8 positions of the naphthalene core.

Regioselective C-H Amination Reactions (e.g., C4-H Amination)

A significant application of the picolinamide directing group is in the regioselective amination of the naphthalene C4-H bond. Research has demonstrated a facile and efficient silver(I)-catalyzed C4-H amination of N-(naphthalen-1-yl)picolinamide derivatives with azodicarboxylates. nih.gov This reaction proceeds smoothly at room temperature without the need for an external base or oxidant. nih.gov

The process is initiated with N-(naphthalen-1-yl)picolinamide as the model substrate, which reacts with various azodicarboxylates in the presence of a silver(I) catalyst, such as silver(I) oxide (Ag₂O) or silver(I) acetate (B1210297) (AgOAc). nih.govacs.org Acetone (B3395972) has been identified as the optimal solvent for this transformation, leading to excellent yields of the 4-aminated 1-naphthylamine (B1663977) derivatives. nih.gov The picolinamide moiety is crucial for the reaction's success; replacing it with a different directing group, like a pyrimidine (B1678525) ring, results in no reaction. nih.gov

The table below summarizes the optimized conditions and substrate scope for the silver(I)-catalyzed C4-H amination.

SubstrateAzodicarboxylateCatalyst (mol%)SolventTime (h)Yield (%)
N-(naphthalen-1-yl)picolinamideDiisopropyl azodicarboxylate (DIAD)Ag₂O (10)Acetone897
N-(naphthalen-1-yl)picolinamideDibenzyl azodicarboxylate (DBAD)Ag₂O (10)Acetone891
N-(naphthalen-1-yl)picolinamideDi-tert-butyl azodicarboxylate (DTBAD)Ag₂O (10)Acetone1085
N-(5-chloronaphthalen-1-yl)picolinamideDIADAg₂O (10)Acetone893
N-(5-bromonaphthalen-1-yl)picolinamideDIADAg₂O (10)Acetone895

Data sourced from Wu et al. (2022). nih.gov

Regioselective C-H Sulfonylation Reactions (e.g., C4-Sulfonylation)

Building on the directing group strategy, regioselective C-H sulfonylation at the C4 position of 1-naphthylamides has also been successfully developed. A mild and efficient protocol utilizes either a dual Ru/Cu photoredox catalysis system or a Cu/Ag cocatalysis system to react N-(naphthalen-1-yl)picolinamide derivatives with sodium sulfinates at room temperature. researchgate.net This method demonstrates broad functional group tolerance and provides a direct route to C4-sulfonylated naphthylamine derivatives. researchgate.net

Control experiments suggest that the reaction likely proceeds through a single-electron-transfer (SET) pathway. researchgate.net The picolinamide directing group is essential for achieving the high regioselectivity observed. The reaction conditions are summarized below.

SubstrateSulfinate SaltCatalysis SystemSolventTime (h)Yield (%)
N-(naphthalen-1-yl)picolinamideSodium benzenesulfinateRu(bpy)₃(PF₆)₂ (2 mol%), Cu(OAc)₂ (20 mol%), Blue LEDsDCE/H₂O2482
N-(naphthalen-1-yl)picolinamideSodium p-toluenesulfinateRu(bpy)₃(PF₆)₂ (2 mol%), Cu(OAc)₂ (20 mol%), Blue LEDsDCE/H₂O2485
N-(naphthalen-1-yl)picolinamideSodium 4-chlorobenzenesulfinateRu(bpy)₃(PF₆)₂ (2 mol%), Cu(OAc)₂ (20 mol%), Blue LEDsDCE/H₂O2476
N-(naphthalen-1-yl)picolinamideSodium p-toluenesulfinateCu(OAc)₂ (20 mol%), AgNO₃ (20 mol%)DCE/H₂O1275
N-(5-methylnaphthalen-1-yl)picolinamideSodium p-toluenesulfinateRu(bpy)₃(PF₆)₂ (2 mol%), Cu(OAc)₂ (20 mol%), Blue LEDsDCE/H₂O2480

Data sourced from Bai et al. (2017). researchgate.net

Peri-selective Alkoxylation of Naphthylamine Derivatives

A significant transformation involving naphthylamine derivatives is the peri-selective C-H alkoxylation, a reaction that introduces an ether linkage at the C-8 position of the naphthalene ring. Research has demonstrated that cobalt catalysis is effective for this C(sp²)-H alkoxylation. nih.gov This method provides an efficient pathway to synthesize aryl ethers, which are valuable structures in medicinal chemistry and materials science. The reaction exhibits broad functional group tolerance. nih.gov

Notably, this catalytic system is compatible with various alcohols, including challenging secondary alcohols like isopropanol (B130326) and hexafluoroisopropanol. nih.gov The ability to use such substrates under mild conditions highlights the utility of this protocol for creating structurally diverse aryl ethers from simple naphthylamine precursors. nih.gov

Other Directed C-H Functionalizations (e.g., Esterification, Etherification)

Beyond alkoxylation, the picolinamide directing group on naphthylamine scaffolds facilitates a range of other C-H functionalization reactions. These transformations enable the selective installation of diverse functionalities at the remote C-4 position. Copper-catalyzed systems have proven particularly versatile, achieving not only the construction of C-O bonds (etherification) but also C-Br, C-I, C-C, and C-N bonds with high para-selectivity. researchgate.net

One notable example is the copper-catalyzed C-4 carboxylation of 1-naphthylamide derivatives. researchgate.net This reaction utilizes carbon tetrabromide and methanol (B129727) to introduce a carboxyl group, demonstrating a practical method for C-C bond formation at a distal position. researchgate.net Another key transformation is C-H amination, which can be catalyzed by silver(I) to introduce a nitrogen-based functional group at the C-4 position, yielding 4-aminated 1-naphthylamine derivatives. mdpi.comresearchgate.net These directed functionalizations underscore the power of the picolinamide group to control regioselectivity in the synthesis of polysubstituted naphthalenes. researchgate.netresearchgate.net

Catalytic Systems in the Synthesis and Transformation of this compound

The transformation of this compound and related naphthylamides is heavily reliant on transition-metal catalysis. The choice of metal catalyst is critical in determining the type of C-H bond functionalization and the regioselectivity of the reaction.

Silver-Catalyzed Reactions

Silver(I) catalysts have been effectively employed for the C-H functionalization of naphthylamine derivatives bearing a picolinamide directing group. mdpi.comresearchgate.net A highly efficient protocol has been developed for the C4–H amination of these substrates using readily available azodicarboxylates. mdpi.com This reaction proceeds smoothly in acetone at room temperature, notably without the need for an external base or oxidant. mdpi.comresearchgate.net The process is believed to occur via a self-redox mechanism. researchgate.net

The reaction demonstrates good to excellent yields across a range of substrates. mdpi.com The picolinamide group acts as a bidentate directing group, guiding the functionalization to the C-4 position of the naphthalene ring. mdpi.comresearchgate.net The proposed mechanism involves the coordination of the picolinamide nitrogen and the amide nitrogen to the Ag(I) center, facilitating the C-H activation step. mdpi.com

Table 1: Silver-Catalyzed C4-H Amination of N-(naphthalen-1-yl)picolinamide Derivatives mdpi.com
SubstrateAzodicarboxylateCatalystSolventYield (%)
N-(naphthalen-1-yl)picolinamideDiisopropyl azodicarboxylate (DIAD)Ag₂OAcetone97
N-(naphthalen-1-yl)-3-chloropicolinamideDIADAg₂OAcetone93
N-(naphthalen-1-yl)-5-bromopicolinamideDIADAg₂OAcetone95
N-(naphthalen-1-yl)-3-methylpicolinamideDibenzyl azodicarboxylate (DBAD)Ag₂OAcetone80
N-(naphthalen-1-yl)-4-methoxypicolinamideDIADAg₂OAcetone67

Copper-Catalyzed Reactions

Copper catalysts are instrumental in achieving remote para-C–H functionalization of naphthylamides. researchgate.net The picolinamide directing group enables high regioselectivity at the C-4 position for various transformations, including sulfonylation, carboxylation, and the formation of C-O, C-Br, C-I, and C-N bonds. researchgate.netresearchgate.net These reactions often proceed through a single-electron-transfer (SET) mechanism. researchgate.net

For instance, the C-4 carboxylation of 1-naphthylamide derivatives has been successfully achieved using a copper(II) triflate (Cu(OTf)₂) catalyst with carbon tetrabromide and methanol. researchgate.net Similarly, copper-catalyzed C-H amination has been reported, expanding the toolkit for C-N bond formation. researchgate.net These methods are valued for their operational simplicity and the use of an inexpensive, earth-abundant metal catalyst. researchgate.netresearchgate.net

Table 2: Examples of Copper-Catalyzed Remote C-H Functionalization of Naphthylamides
Reaction TypeCatalystReagentsPosition FunctionalizedReference
CarboxylationCu(OTf)₂CBr₄, MeOHC-4 researchgate.net
SulfonylationCopper CatalystSulfonylating AgentC-4 researchgate.net
EtherificationCopper Catalyst-C-4 researchgate.net
BrominationCopper Catalyst-C-4 researchgate.net

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern C-H activation chemistry, and it has been successfully applied to the functionalization of N-(naphthalen-1-yl)picolinamide. amazonaws.com Specifically, palladium catalysts have been used to achieve direct C-8 arylation of 1-amidonaphthalenes. amazonaws.comresearchgate.net In one example, N-(naphthalen-1-yl)picolinamide was reacted with 1-iodo-3,5-dimethylbenzene (B1203722) in the presence of palladium acetate (Pd(OAc)₂) and silver acetate (AgOAc) at 140 °C, resulting in the C-8 arylated product in 91% yield. amazonaws.com

This peri-selective functionalization is guided by the formation of a stable six-membered palladacycle intermediate involving the picolinamide directing group. researchgate.net The use of diaryliodonium salts as arylating agents has also been shown to be effective, demonstrating perfect C-8 regioselectivity and tolerance for a wide range of functional groups. researchgate.net Density functional theory (DFT) calculations have highlighted the crucial role of the amide directing group in controlling this regioselectivity. researchgate.net

Cobalt-Catalyzed Reactions

First-row transition metals like cobalt have emerged as cost-effective and sustainable alternatives to precious metals for C-H functionalization. rsc.org Cobalt catalysts have been successfully used for the peri-selective (C-8) alkoxylation of 1-naphthylamine derivatives. nih.gov This reaction efficiently synthesizes aryl ethers and tolerates a variety of alcohols, including secondary ones. nih.gov

Furthermore, cobalt catalysis has been extended to achieve remote C-H nitration of 1-naphthylpicolinamide substrates. nih.gov Using a catalytic amount of Co(NO₃)₂·6H₂O with tert-butyl nitrite (B80452) (TBN) as the nitrating agent, functionalization occurs selectively at the C-4 position. nih.gov Computational studies on related systems suggest that the mechanism may operate through a high-spin induced remote radical-coupling pathway rather than a traditional concerted metalation-deprotonation sequence. nih.gov

Table 3: Cobalt-Catalyzed C-H Functionalization of Naphthylamide Derivatives
Reaction TypeSubstrate TypeCatalystReagentsPosition FunctionalizedReference
Alkoxylation1-Naphthylamine derivativesCobalt catalystAlcoholsC-8 (peri) nih.gov
Nitration1-NaphthylpicolinamideCo(NO₃)₂·6H₂Otert-Butyl nitrite (TBN)C-4 (para) nih.gov

Metal-Free Approaches

The synthesis of the amide bond in this compound can be achieved through various metal-free approaches, which are increasingly favored due to their alignment with green chemistry principles. These methods avoid potentially toxic and costly metal catalysts, often offering milder reaction conditions and simplified purification procedures.

One primary metal-free strategy involves the direct condensation of picolinic acid and naphthalen-1-ylmethanamine using coupling reagents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBT), facilitate amide bond formation by activating the carboxylic acid group. This method is widely used in peptide synthesis and is readily applicable to molecules like this compound. researchgate.netcam.ac.uk

Another common approach is the conversion of picolinic acid into a more reactive derivative, such as an acid chloride, which then readily reacts with naphthalen-1-ylmethanamine. This activation is typically achieved using reagents like thionyl chloride or oxalyl chloride. researchgate.netnih.gov The resulting picolinoyl chloride is highly electrophilic and reacts efficiently with the amine, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Organocatalysis also presents a viable metal-free pathway. Boronic acids, particularly those with electron-withdrawing substituents, can catalyze the direct dehydrative amidation of carboxylic acids and amines. rsc.orgsigmaaldrich.com The mechanism is believed to involve the formation of a reactive (acyloxy)boron intermediate that is more susceptible to nucleophilic attack by the amine. rsc.org The removal of water is crucial for driving the reaction equilibrium towards the product. rsc.org

Furthermore, biocatalysis offers a green and highly selective method for amide bond formation. Enzymes, particularly lipases, can catalyze the direct amidation of carboxylic acids and amines under mild conditions. nih.govnih.gov This enzymatic approach avoids harsh reagents and can lead to high yields with minimal byproducts, although optimization of reaction conditions such as solvent and temperature is often necessary. nih.gov

Table 1: Comparison of Metal-Free Amide Bond Formation Methods

Method Activating/Catalytic Agent Key Features
Coupling Reagents EDCI/HOBT, DCC Standard in peptide synthesis; reliable and versatile. researchgate.netcam.ac.uk
Acid Activation Thionyl Chloride, Oxalyl Chloride Forms highly reactive acid chloride intermediate. researchgate.netnih.gov
Organocatalysis Arylboronic Acids Catalytic, dehydrative condensation; water removal is key. rsc.org
Biocatalysis Lipases Enzymatic, highly selective, mild conditions. nih.govnih.gov

Derivatization and Analog Synthesis for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For this compound, this involves systematically modifying different parts of the molecule—namely the naphthalene and picolinamide moieties—and evaluating the impact of these changes on its biological profile.

Modification of the Naphthalene Moiety

The naphthalene ring is a key structural feature that can be modified to explore its influence on factors like lipophilicity, steric bulk, and electronic properties, which in turn affect biological activity. youtube.com

One common modification is the introduction of various substituents onto the naphthalene core. The naphthalene ring system is present in numerous bioactive compounds and drugs, and substitutions can profoundly alter their activity. researchgate.netekb.eg For instance, introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., halogens, trifluoromethyl) at different positions can modulate the molecule's interaction with biological targets. nih.govresearchgate.net Studies on other naphthalene-containing compounds have shown that such modifications can enhance anticancer or antimicrobial activities. nih.gov

Table 2: Examples of Naphthalene Moiety Modifications for SAR Studies

Modification Type Example Substituents/Replacements Potential Impact on Properties
Ring Substitution -Cl, -F, -CF3, -OCH3, -CH3 Alters lipophilicity, electronic density, and metabolic stability. nih.govresearchgate.net
Ring Replacement Quinoline, Isoquinoline, Benzofuran Modifies core scaffold, steric profile, and hydrogen bonding capacity. nih.gov
Positional Isomerism Naphthalen-2-ylmethyl linker Changes the spatial orientation of the naphthalene ring relative to the picolinamide.

Modification of the Picolinamide Moiety

The picolinamide moiety serves both as a structural component and as a bidentate directing group in various chemical transformations. researchgate.netacs.org Its modification is a key strategy in SAR studies to fine-tune the compound's properties. nih.gov

Substituents can be introduced onto the pyridine (B92270) ring of the picolinamide. For example, the synthesis of 4-chloro-N-alkyl-N-phenylpicolinamides has been reported, demonstrating the feasibility of halogenation. researchgate.netnih.gov Introducing different functional groups at various positions on the pyridine ring can alter the molecule's acidity, basicity, and potential for hydrogen bonding, which are critical for target interaction. mdpi.comnih.gov

The amide linker itself can also be modified. This could involve N-alkylation or N-arylation, or replacing the secondary amide with a tertiary amide, which can impact the molecule's conformational flexibility and ability to act as a hydrogen bond donor. cam.ac.uk Such modifications have been explored in various series of picolinamide derivatives to optimize their biological activities, including potential antitumor or enzyme inhibitory effects. mdpi.comnih.govnih.gov

Incorporation into Complex Molecular Architectures

The this compound scaffold can serve as a versatile building block for the construction of larger, more complex molecules. nih.govsemanticscholar.org The distinct chemical properties of its constituent parts—the naphthalene ring and the picolinamide group—allow for their integration into diverse molecular architectures.

The picolinamide group is well-established as an effective directing group in transition-metal-catalyzed C-H activation reactions. nih.govacs.orgnih.gov This functionality can be exploited to regioselectively introduce new functional groups onto either the naphthalene ring or an aliphatic chain attached to the amide nitrogen, thereby building molecular complexity. nih.gov This strategy allows for the synthesis of intricate structures, such as polycyclic compounds or highly substituted aromatic systems, using the picolinamide moiety to control the reaction's site-selectivity. acs.org

Similarly, the naphthalene moiety can be used as a core scaffold. For example, naphthalene diimides (NDIs) are used to construct G-quadruplex ligands with potential anticancer activity. nih.govacs.org By analogy, the naphthalene ring of this compound could be functionalized and extended to create larger, conjugated systems or integrated into supramolecular assemblies. The inherent properties of the naphthalene ring, such as its planarity and electron-rich nature, make it a suitable component for materials science and medicinal chemistry applications. nih.gov

Mechanistic Investigations of Chemical Reactions Involving N Naphthalen 1 Ylmethyl Picolinamide

Mechanistic Pathways in Catalyzed C-H Functionalization

The catalyzed C-H functionalization of naphthylamine derivatives, including N-(Naphthalen-1-ylmethyl)picolinamide, often proceeds through intricate mechanistic pathways. The picolinamide (B142947) moiety plays a pivotal role as a bidentate directing group, guiding the catalyst to a specific C-H bond and enabling regioselective transformations. mdpi.com

In certain catalyzed reactions, a Single Electron Transfer (SET) mechanism is proposed to be in operation. For instance, in the silver(I)-catalyzed C4-H amination of 1-naphthylamine (B1663977) derivatives, it is suggested that the reaction may proceed via a radical process. mdpi.com A plausible mechanism involves the coordination of the N-(naphthalen-1-yl)picolinamide substrate with a Ag(I) species to form an aryl-Ag(I) intermediate. A subsequent single electron transfer with another Ag(I) species can then generate an aryl-Ag(I) intermediate radical and Ag(0). mdpi.com This initiation step is critical for the subsequent bond-forming events.

Following the initial SET process, the generation of radical intermediates is a key feature of the proposed mechanism. In the silver(I)-catalyzed amination, the aryl-Ag(I) intermediate radical is a central species. mdpi.com The presence of radical intermediates is often supported by experimental evidence, such as the inhibition of the reaction in the presence of radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) or 2,6-di-tert-butyl-4-methylphenol (BHT). When these radical inhibitors are added to the reaction mixture, a significant decrease in product yield is observed, and in some cases, the reaction is completely suppressed. mdpi.com

The coordination of the picolinamide directing group to the metal catalyst is a fundamental step in the activation of the C-H bond. This coordination brings the catalytic center in close proximity to the target C-H bond, facilitating its cleavage. In the case of palladium-catalyzed reactions, the picolinamide auxiliary is known to be effective for the functionalization of sp² C-H bonds. nih.gov This directed approach allows for high regioselectivity, which is often difficult to achieve through other means. The efficiency of this coordination can be influenced by the electronic properties of the directing group itself. nih.gov

Role of Catalysts and Co-oxidants in Reaction Mechanisms

Catalysts and co-oxidants are essential components in many C-H functionalization reactions involving this compound, working in concert to facilitate the catalytic cycle.

In the C4-H amination of 1-naphthylamine derivatives, silver(I) salts such as AgOAc or Ag₂O have been shown to be effective catalysts. mdpi.comnih.gov The silver(I) species is proposed to participate in a self-redox process, cycling between Ag(I) and Ag(0) oxidation states. mdpi.com The reaction can proceed without the need for an external oxidant, which is advantageous from a process simplicity standpoint. mdpi.comnih.gov

In other systems, particularly those catalyzed by copper, co-oxidants like ammonium (B1175870) persulfate (APS) are often employed. rsc.org Persulfate can be activated by copper ions to generate highly reactive sulfate (B86663) radicals (SO₄•⁻), which are potent oxidizing agents capable of initiating the catalytic cycle through oxidation of the catalyst or substrate. rsc.orgresearchgate.net The interaction between the copper catalyst and the persulfate co-oxidant can lead to the formation of various reactive species, including hydroxyl radicals (•OH) and potentially Cu(III) intermediates. researchgate.net

Influence of Auxiliary Ligands and Reaction Parameters on Mechanism

The structure of the auxiliary ligand and various reaction parameters can significantly impact the reaction mechanism and outcome.

Reaction parameters such as solvent, temperature, and catalyst loading also play a critical role. In the silver(I)-catalyzed amination of N-(naphthalen-1-yl)picolinamide, a solvent screen revealed that acetone (B3395972) provides the highest yield. mdpi.com The reaction proceeds smoothly at room temperature, highlighting the efficiency of the catalytic system. mdpi.com Reducing the catalyst loading or reaction time generally leads to lower yields, indicating a direct correlation between these parameters and the reaction efficiency. mdpi.com

Table 1: Effect of Reaction Parameters on the Ag(I)-Catalyzed C4-H Amination of N-(naphthalen-1-yl)picolinamide
ParameterVariationObserved Effect on YieldReference
SolventDCE80% mdpi.com
SolventAcetone97% mdpi.com
CatalystAg₂O97% mdpi.com
CatalystNone0% mdpi.com
Radical Inhibitor (TEMPO)0.2 equivLower Yield mdpi.com
Radical Inhibitor (TEMPO)3.0 equivReaction Inhibited mdpi.com

Advanced Mechanistic Elucidation Techniques

A variety of advanced techniques are employed to unravel the intricate details of reaction mechanisms involving this compound.

Radical Trapping Experiments: As mentioned earlier, the use of radical inhibitors like TEMPO and BHT provides strong evidence for the involvement of radical intermediates. The detection of adducts between the inhibitor and reaction components can further solidify these mechanistic proposals. mdpi.com

Hammett Analysis: This technique is used to probe the electronic effects of substituents on the reaction rate, providing insights into the nature of the transition state. A linear Hammett plot with a positive ρ value in the palladium-catalyzed acetoxylation of benzylpyridine derivatives suggests that electron-withdrawing substituents on the directing group accelerate the rate-limiting step, which is proposed to be the C-H activation. nih.gov In copper-catalyzed allylic amination, a very small ρ value was obtained, indicating a transition state with little charge development on the aromatic ring. nih.gov

Kinetic Isotope Effect (KIE) Studies: KIE studies, where a hydrogen atom at the reaction center is replaced by deuterium (B1214612), are powerful tools for determining whether a C-H bond is broken in the rate-determining step of a reaction. A significant primary KIE (kH/kD > 2) is indicative of C-H bond cleavage being involved in the rate-limiting step. For example, a large intermolecular KIE of 31.9 was observed in a nickel-catalyzed C-H amination, suggesting that hydrogen atom abstraction is the rate-determining step and may involve quantum tunneling. nih.gov In some palladium-catalyzed C-H functionalizations, a modest KIE of 1.5 was observed, leading to the proposal of an electrophilic C-H cleavage mechanism. nih.gov

Computational Studies (DFT): Density Functional Theory (DFT) calculations are increasingly used to model reaction pathways, calculate the energies of intermediates and transition states, and provide a theoretical framework for understanding the observed reactivity and selectivity. These computational studies can corroborate experimentally proposed mechanisms and offer predictions for optimizing reaction conditions. nih.govnih.gov

Table 2: Advanced Mechanistic Elucidation Techniques and Their Applications
TechniqueInformation GainedExample ApplicationReference
Radical TrappingEvidence for radical intermediatesInhibition of Ag(I)-catalyzed amination by TEMPO mdpi.com
Hammett AnalysisElectronic effects on reaction rate and transition statePositive ρ value in Pd-catalyzed acetoxylation nih.gov
Kinetic Isotope Effect (KIE)Involvement of C-H bond cleavage in the rate-determining stepLarge KIE in Ni-catalyzed C-H amination nih.gov
DFT CalculationsModeling of reaction pathways and transition statesSupporting proposed mechanisms in Cu-catalyzed amination nih.govnih.gov

Reaction Progress Kinetic Analysis (RPKA)

Reaction Progress Kinetic Analysis (RPKA) is a powerful tool for understanding the temporal behavior of a chemical reaction and extracting detailed mechanistic information. While specific RPKA studies exclusively centered on this compound are not extensively detailed in the reviewed literature, kinetic studies on analogous Rh(III)-catalyzed C-H amination reactions provide a framework for understanding its likely behavior.

In related systems, kinetic and computational studies have suggested that the efficiency of C-H amidation can be highly dependent on the coordination ability of the amidating reagent to the metal center. nih.gov For instance, in CpRh(III)-catalyzed C-H amination reactions, it has been observed that a strong affinity of the amino source for the cationic Rh(III) center can lead to dramatically improved reaction efficiency. nih.gov These studies indicate that the activation energy of the imido-insertion process is a critical factor. nih.gov The facile conversion of a cationic CpRh(III) complex, bearing the amidating reagent, to an amido-inserted rhodacycle provides a clear picture of the C-H amidation process. nih.gov Such findings imply that for a reaction involving this compound, the rate and efficiency would similarly be influenced by its coordination to the catalytic center and the subsequent energetics of the C-H activation and C-N bond-forming steps.

Control Experiments and Radical Scavenging Studies

To discern between ionic and radical pathways, control experiments, particularly those involving radical scavengers, are indispensable. In the context of the Silver(I)-catalyzed C4-H amination of 1-naphthylamine derivatives, including N-(naphthalen-1-yl)picolinamide, such studies have been performed to probe the nature of the reaction intermediates. mdpi.com

When the standard amination reaction was conducted in the presence of radical inhibitors like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) or butylated hydroxytoluene (BHT), a significant decrease in the yield of the desired product was observed. mdpi.com This inhibition suggests that the reaction may not proceed through a purely ionic mechanism and could involve the formation of radical intermediates. mdpi.com The results of these control experiments strongly imply a single-electron transfer (SET) process may be operative, leading to the generation of radical species that are subsequently trapped by the scavengers. mdpi.com

Table 1: Effect of Radical Inhibitors on the Ag(I)-Catalyzed C4-H Amination of N-(naphthalen-1-yl)picolinamide mdpi.com

Entry Radical Inhibitor Equivalents Yield (%)
1 None - 97
2 TEMPO 2.0 25

Reaction conditions: N-(naphthalen-1-yl)picolinamide (0.1 mmol), diisopropyl azodicarboxylate (0.2 mmol), Ag₂O (10 mol%) in acetone (1.0 mL) at room temperature for 8 hours.

Isotopic Labeling Studies

Isotopic labeling is a definitive method for tracking the fate of atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways, particularly in C-H activation. While specific isotopic labeling experiments using this compound as the starting material are not prominently featured, studies on closely related systems highlight the power of this technique.

For example, in rhodium(III)-catalyzed C–H bond functionalization reactions directed by similar coordinating groups, deuterium labeling has been employed to determine whether C-H bond cleavage is a reversible and/or rate-determining step. rsc.org In a related context, experiments using ¹⁵N-labelled naphthalen-1-amine have been used to trace the nitrogen atom's path during transformations, confirming its incorporation into the final product and elucidating the mechanism of C-N bond formation. researchgate.net

Furthermore, in mechanistic studies on the synthesis of naphthalene (B1677914) derivatives from isoquinolines, deuterium-labeled reagents were used to confirm the origin of specific C-H motifs in the final products. nih.gov These examples underscore the utility of isotopic labeling for verifying bond cleavages and formations. A similar strategy applied to reactions of this compound, such as deuterating the naphthalene ring at specific positions, could conclusively establish the site of C-H activation and provide insights into the reversibility and rate-limiting nature of this elementary step.

Coordination Chemistry and Metal Complexes of N Naphthalen 1 Ylmethyl Picolinamide

Ligand Design and Coordination Properties of Picolinamide-Naphthalene Frameworks

The design of N-(Naphthalen-1-ylmethyl)picolinamide as a ligand is predicated on the well-established coordinating ability of the picolinamide (B142947) (pyridine-2-carboxamide) unit. This framework is often employed in organic synthesis as a directing group for transition-metal-catalyzed reactions, a role that hinges on its capacity to form stable chelate rings with metal centers. rsc.org The presence of the naphthalene (B1677914) substituent introduces significant steric bulk and potential for π-stacking interactions, which can influence the geometry and stability of the resulting metal complexes.

The picolinamide group is a classic bidentate ligand, capable of forming a stable five-membered chelate ring with a metal ion. This chelation is a key feature of its coordination chemistry. The formation of such a ring enhances the thermodynamic stability of the resulting complex, an effect known as the chelate effect. In the context of this compound, this bidentate coordination is anticipated to be the primary mode of interaction with metal ions, providing a robust and predictable binding motif. Picolinamide ligands are known to adopt various coordination modes in more complex systems, but the fundamental N,O-bidentate chelation is a recurring and dominant theme. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with picolinamide-type ligands is generally achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the final product's structure and composition.

While specific studies detailing the synthesis of a comprehensive series of d-block transition metal complexes with this compound are not extensively documented in the available literature, the known coordination chemistry of picolinamide allows for predictions of their formation.

Iridium (Ir): Picolinamide ligands have been successfully used to create various iridium(III) complexes, which are of interest for applications such as anticancer agents and in optoelectronics. acs.orgresearchgate.net These complexes often feature a pseudo-octahedral geometry, with the picolinamide ligand coordinating in either a neutral N,O or an anionic N,N' fashion. rsc.orgacs.org

Iron (Fe): The synthesis of iron(II) and iron(III) complexes with nitrogen and oxygen donor ligands is well-established. For instance, iron(III) complexes with thiosemicarbazone-based ligands can be synthesized by reacting the ligand with an iron(III) salt, often in the presence of a base. pmf.unsa.ba A similar approach could likely be employed for this compound.

Manganese (Mn): Manganese can exist in various oxidation states, leading to a wide range of complex geometries and magnetic properties. Dinuclear manganese(IV) complexes with picolinate (B1231196) ligands have been synthesized and characterized, demonstrating the affinity of manganese for this type of coordination environment. ufl.edu The synthesis of Mn(II) complexes with amide-containing naphthyridine ligands has also been reported, typically involving the reaction of a manganese(II) salt with the ligand in a methanolic solution. scispace.com

Copper (Cu), Cobalt (Co), Nickel (Ni), and Zinc (Zn): These first-row transition metals readily form complexes with picolinamide and related ligands. The resulting complexes often exhibit octahedral or tetrahedral geometries, depending on the metal ion and the stoichiometry of the reaction. For example, cobalt(II) and nickel(II) complexes with pyridinecarboxamide ligands have been structurally characterized. nih.gov Similarly, copper(II) complexes with various pyridine (B92270) amides have been synthesized, showing diverse coordination geometries. mdpi.com Zinc(II) complexes are typically diamagnetic and can be readily characterized by NMR spectroscopy.

The characterization of metal complexes relies on a suite of spectroscopic techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the picolinamide ligand. Upon complexation, a noticeable shift in the vibrational frequency of the C=O (amide I) band to a lower wavenumber is expected, indicating the coordination of the carbonyl oxygen to the metal center. researchgate.net Changes in the vibrational modes of the pyridine ring also provide evidence of coordination through the nitrogen atom.

Electronic Spectroscopy (UV-Vis): The electronic spectra of the metal complexes provide information about the d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands. For instance, Ni(II) complexes in an octahedral environment typically show characteristic d-d transition bands. nih.gov The position and intensity of these bands are dependent on the ligand field strength and the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), NMR spectroscopy is invaluable for confirming the ligand's structure in solution. Upon coordination, shifts in the proton and carbon signals of the picolinamide and naphthalene moieties would be observed.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is particularly useful for studying paramagnetic complexes, such as those of Cu(II) (d⁹) and Mn(II) (d⁵, high spin). The EPR spectrum provides information about the electronic environment of the unpaired electron(s) and can help to determine the geometry of the complex. researchgate.netnih.gov For example, Cu(II) complexes often exhibit axial or rhombic EPR spectra, from which g-tensor components can be extracted to infer the ground electronic state and coordination geometry. mdpi.commdpi.com

A summary of expected spectroscopic changes upon complexation is provided in the table below.

Spectroscopic TechniqueExpected Observations upon Complexation
Infrared (IR) Shift of the C=O stretching frequency to lower wavenumbers. Changes in pyridine ring vibrations.
Electronic (UV-Vis) Appearance of d-d transition bands for colored transition metal complexes. Ligand-to-metal charge transfer (LMCT) bands.
NMR (for diamagnetic complexes) Shifts in the signals of the protons and carbons of the picolinamide and naphthalene groups.
EPR (for paramagnetic complexes) Characteristic spectra for metal ions like Cu(II) and Mn(II), providing information on geometry and electronic structure.

Magnetic Properties: The magnetic properties of the metal complexes are determined by the number of unpaired d-electrons on the metal ion and the geometry of the complex. Magnetic susceptibility measurements can be used to determine the effective magnetic moment (µ_eff), which helps in assigning the oxidation state and spin state of the metal. For example, high-spin octahedral Co(II) (d⁷) complexes are expected to have magnetic moments in the range of 4.3-5.2 B.M., while Mn(II) (d⁵) complexes typically show moments around 5.9 B.M. nih.gov

Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to evaluate the thermal stability of the metal complexes. TGA curves provide information about the decomposition steps of the complex, such as the loss of solvent molecules or the degradation of the organic ligand. researchgate.net The thermal stability of metal complexes can vary significantly depending on the metal ion and the nature of the ligand. For example, the thermal decomposition of some transition metal dithiocarbamate (B8719985) complexes shows that the stability can be influenced by the d-electron configuration of the metal. researchgate.net

Structural Analysis of Coordination Compounds

The structural analysis of coordination compounds involving this compound is crucial for understanding their properties and applications. The ligand's picolinamide moiety is the primary site for metal interaction, offering a bidentate coordination environment that dictates the geometry and stability of the resulting complexes.

Determination of Coordination Geometries (e.g., Octahedral)

While specific single-crystal X-ray diffraction studies for isolated complexes of this compound are not extensively detailed in the public literature, the coordination behavior of the picolinamide group is well-established. When this compound acts as a ligand, it can form complexes with various transition metals, resulting in well-defined coordination geometries. For d-block metal ions, particularly those with a coordination number of six, an octahedral geometry is a common and stable arrangement. uomphysics.net

In a hypothetical octahedral complex, two or three this compound ligands could coordinate to a central metal ion. For instance, in a complex with a 1:2 metal-to-ligand ratio, the two picolinamide groups would occupy four coordination sites, with the remaining two sites being filled by other ligands such as solvents or counter-ions, leading to a distorted octahedral field. The large steric bulk of the naphthalene group would significantly influence the final packing arrangement in the solid state. For related naphthalene-based ligands, distorted octahedral geometries have been confirmed in their metal complexes. uomphysics.net

Chelation Behavior and Conformational Analysis in Complexes

The defining feature of this compound in coordination chemistry is its action as a bidentate chelating agent. mdpi.com Chelation involves the formation of a five-membered ring with the metal ion, a highly stable arrangement. This coordination occurs through two key sites on the picolinamide moiety:

The nitrogen atom of the pyridine ring.

The oxygen atom of the amide carbonyl group.

This N,O-bidentate coordination blocks two of the metal's reactive sites, forming a stable complex. beloit.edu This chelation is fundamental to its primary application in catalysis, where it serves as an effective directing group. mdpi.comresearchgate.net The conformational flexibility of the ligand is largely centered around the methylene (B1212753) bridge connecting the naphthalene and picolinamide groups. This flexibility allows the ligand to orient itself appropriately for chelation with the metal center while positioning the naphthalene ring for subsequent reactions. In the context of catalysis, this conformation is crucial for achieving high regioselectivity. researchgate.net

Table 1: Chelation Characteristics of the Picolinamide Moiety
Coordinating AtomsChelate Ring SizeCoordination ModeKey Function
Pyridine Nitrogen, Amide Oxygen5-memberedBidentate (N,O)Directing Group in Catalysis

Applications of Metal Complexes (excluding therapeutic/clinical)

The coordination complexes of this compound are primarily leveraged for their utility in materials science and catalysis, stemming from the ligand's robust chelating ability and the presence of the large aromatic naphthalene unit.

Development of Supramolecular Metallogels

Supramolecular metallogels are a class of soft materials formed through the self-assembly of low-molecular-weight organic ligands and metal ions into three-dimensional networks that immobilize solvent molecules. rsc.orgresearchgate.net The formation of these gels is driven by non-covalent interactions, with metal-ligand coordination playing a central role in creating the cross-linked polymer-like structure. nih.gov

Ligands similar to this compound, which possess both metal-coordinating sites (the picolinamide group) and large, flat aromatic surfaces (the naphthalene group), are excellent candidates for forming metallogels. The coordination of the picolinamide unit to metal ions can initiate the formation of polymeric chains, while π-π stacking interactions between the naphthalene rings of adjacent chains can serve as secondary cross-linking points, enhancing the stability and robustness of the gel network. Although specific studies detailing the use of this compound as a gelator are limited, the principles of metallogel formation strongly suggest its potential in this area. researchgate.netrsc.org The properties of such gels, including their thermal stability and response to stimuli, would be influenced by the choice of metal ion and solvent.

Catalytic Applications of Metal Complexes

The most significant and well-documented application of this compound is as a directing group in transition-metal-catalyzed C-H bond functionalization reactions. The picolinamide moiety functions as a traceless directing group, meaning it can be removed after the desired chemical transformation is complete. researchgate.net

In this context, the ligand temporarily coordinates to a metal catalyst (e.g., Palladium, Cobalt, Silver) in a bidentate fashion. mdpi.comresearchgate.net This chelation brings the metal center into close proximity to the naphthalene ring, allowing the catalyst to selectively activate a specific C-H bond (typically at the C8 position) for subsequent reaction. This directed activation enables a wide range of chemical transformations with high regioselectivity, which would be difficult to achieve otherwise.

Table 2: Role in Transition Metal-Catalyzed Reactions
Catalyst TypeRole of LigandReaction TypeOutcome
Palladium (Pd)Bidentate Directing GroupC-H Arylation, AlkoxylationSelective formation of C-C and C-O bonds
Cobalt (Co)Bidentate Directing GroupOxidative AnnulationSynthesis of isoquinolines
Silver (Ag)Bidentate Directing GroupC-H AminationSelective formation of C-N bonds

This strategy has been successfully employed for various reactions, including C-H amination, acylation, and the synthesis of complex heterocyclic structures like isoquinolines. mdpi.comresearchgate.netresearchgate.net The ability of this compound to form a stable chelate with the metal catalyst is paramount to the efficiency and selectivity of these important synthetic methods. mdpi.com

Biological Activity Research and Mechanistic Insights in Vitro and Non Clinical

Enzyme Inhibition Studies

The ability of a compound to inhibit specific enzymes is a cornerstone of drug discovery. The structure of N-(Naphthalen-1-ylmethyl)picolinamide, featuring a naphthalene (B1677914) moiety linked to a picolinamide (B142947) group, suggests potential for interaction with the active sites of various enzymes.

Kinase Inhibition Profiles (e.g., Aurora-B kinase, JNK2/3)

Kinases are critical regulators of cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Aurora B kinase is a key protein in cell division, involved in chromosome segregation and cytokinesis, making it a target for anticancer therapies. nih.govpatsnap.comresearchgate.netwikipedia.org Similarly, c-Jun N-terminal kinases (JNKs), specifically isoforms JNK2 and JNK3, are involved in stress signaling pathways and have been linked to neurodegenerative diseases. nih.govnih.govnih.gov

Currently, there is no specific published data detailing the inhibitory activity of this compound against Aurora-B kinase, JNK2, or JNK3. While related structures, such as N-methylpicolinamide derivatives, have been investigated as Aurora B kinase inhibitors, direct evidence for the subject compound is not available. patsnap.com

Other Enzyme Inhibition (e.g., Pepsin)

Beyond kinases, the inhibitory potential of compounds is often assessed against other enzyme classes. Pepsin, an aspartic protease, is a well-studied enzyme, and its inhibition is a common benchmark in biochemical assays. However, specific studies evaluating the inhibitory effect of this compound on pepsin have not been reported in the scientific literature.

Mechanistic Aspects of Enzyme Binding and Conformational Selection

The interaction between a ligand and an enzyme can occur through different mechanisms, principally "induced fit" or "conformational selection". nih.gov In the induced-fit model, the ligand's binding induces a conformational change in the enzyme. nih.gov Conversely, the conformational selection model posits that an enzyme exists in an equilibrium of different conformations, and the ligand binds preferentially to a specific pre-existing conformation. nih.govnih.gov

Without specific enzyme inhibition data for this compound, a definitive description of its binding mechanism is not possible. A complete kinetic and structural analysis would be required to determine whether it favors an induced-fit or conformational selection pathway for any particular enzyme target.

Receptor Interaction Studies

The interaction of small molecules with cellular receptors is fundamental to pharmacology. The structural elements of this compound suggest it may act as a ligand for various receptor families.

G-Protein Coupled Receptor (GPCR) Interactions (e.g., mGlu5, 5-HT, Dopaminergic, Adrenergic)

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern medicines. This family includes metabotropic glutamate (B1630785) receptor 5 (mGlu5), serotonin (B10506) (5-HT) receptors, dopaminergic receptors, and adrenergic receptors, which are all crucial in neurotransmission and other physiological processes. nih.govtocris.comnih.govnih.govnih.govnih.gov

While various picolinamide-containing molecules have been explored as negative allosteric modulators (NAMs) of mGlu5, specific research on this compound's interaction with mGlu5, or any other 5-HT, dopaminergic, or adrenergic receptors, has not been published. nih.govnih.gov Therefore, its binding affinity and functional activity at these GPCRs remain undetermined.

Ligand Binding to Other Receptors (e.g., P2X7, NHERF1)

Beyond GPCRs, other receptor types play vital roles in cellular function. The P2X7 receptor is an ATP-gated ion channel involved in inflammation and pain, making it an attractive therapeutic target. nih.govnih.govresearchgate.net The Na+/H+ exchanger regulatory factor 1 (NHERF1) is a scaffolding protein that organizes signaling complexes at the cell membrane.

There is currently no available scientific literature that documents the binding or functional modulation of P2X7 or NHERF1 receptors by this compound.

Identification of Specific Ligand-Receptor Binding Determinants

The biological activity of this compound is intrinsically linked to the binding capabilities of its constituent moieties: the naphthalene group and the picolinamide scaffold. Research into structurally related compounds has provided insights into the potential molecular determinants of its ligand-receptor interactions.

The picolinamide scaffold has been identified as a key pharmacophore in antifungal agents. nih.gov Chemogenomic profiling and biochemical assays have shown that picolinamide-containing compounds can target Sec14p, a crucial phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae. nih.gov A functional variomics screen identified that the resistance-conferring residues were located within the lipid-binding pocket of Sec14p. nih.gov X-ray co-crystal structures have confirmed that this class of compounds binds within this cavity, providing a structural basis for the observed structure-activity relationships. nih.gov

The naphthalene moiety is well-known for its ability to interact with DNA. The planar aromatic structure of the naphthalene ring allows it to intercalate between the base pairs of the DNA double helix. mdpi.com This interaction can disrupt DNA replication and transcription processes, contributing to cytotoxic effects. mdpi.com Studies on naphthalimide derivatives, which also feature this planar system, show they can bind to double-stranded DNA and induce topoisomerase II (topo II)-mediated DNA cleavage. rhhz.net The amido group present in such structures can also bind non-covalently with various functional enzymes. mdpi.com

In Vitro Antiproliferative and Antimicrobial Activity

Efficacy Against Various Cancer Cell Lines (excluding human trials)

Derivatives of both picolinamide and naphthalene have demonstrated significant antiproliferative and cytotoxic effects across a variety of cancer cell lines in non-clinical studies. While direct studies on this compound are not detailed in the provided search results, the activity of closely related compounds provides a strong indication of its potential efficacy.

For instance, a series of thienylpicolinamidine derivatives showed potent, selective activity against a panel of 60 cancer cell lines, with GI50 values in the low micromolar to sub-micromolar range. nih.gov These compounds were particularly effective against leukemia, colon, and non-small cell lung cancer cell lines. nih.gov Similarly, various naphthalimide derivatives have been reported to possess high antitumor activity. rhhz.netnih.gov Certain derivatives exhibited potent antiproliferative activity against cell lines such as HeLa (cervical cancer) and P388D1 (leukemia) with IC50 values in the submicromolar range. rhhz.net Another study on 1,8-naphthalimide (B145957) derivatives reported IC50 values around 3 μM against the A549 lung cancer cell line. nih.gov

Table 1: In Vitro Antiproliferative Activity of Related Picolinamide and Naphthalene Derivatives This table presents data for structurally related compounds, not this compound itself.

Compound ClassCancer Cell LineActivity MetricResultReference
Thienylpicolinamidine (4a)SR (Leukemia)GI500.34 μM nih.gov
Thienylpicolinamidine (4a)SW-620 (Colon Cancer)GI500.43 μM nih.gov
Thienylpicolinamidine (4a)NCI-H460 (Lung Cancer)GI500.52 μM nih.gov
1,8-Naphthalimide (1)A549 (Lung Cancer)IC50≈ 3 μM nih.gov
1,8-Naphthalimide (7)A549 (Lung Cancer)IC50≈ 3 μM nih.gov
Naphthyl-benzimidazole (11)HepG2 (Liver Cancer)IC500.078 μM researchgate.net
Naphthyl-benzimidazole (11)A498 (Kidney Cancer)IC500.312 μM researchgate.net

Antibacterial and Antifungal Spectrum of Activity

The structural components of this compound suggest potential for both antibacterial and antifungal activity. The picolinamide chemotype has been identified in screens for novel antifungal agents, showing inhibitory activity against the growth of Saccharomyces cerevisiae with an IC50 value of 13.5 μM for a representative compound. nih.gov This activity is linked to the inhibition of the fungal lipid transfer protein Sec14p, suggesting a degree of fungal specificity. nih.gov

Naphthalene derivatives have also been extensively studied for their antimicrobial properties. ijpsjournal.com Various synthesized naphthalene derivatives have demonstrated significant activity against a wide range of microbes, including bacteria and fungi. ijpsjournal.comresearchgate.net For example, novel amide-coupled naphthalene scaffolds showed impressive antibacterial activity with Minimum Inhibitory Concentration (MIC) values between 12.5 and 100 µg/mL against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. ijpsjournal.com Other studies on N-(naphthalen-1-yl)propanamide derivatives found that some compounds showed anti-gram-positive bacterial activity at half the potency of chloramphenicol. researchgate.net In the antifungal realm, N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines were inactive, but N-(pyridinylmethyl)-naphthalen-1-amines showed moderate activity (MIC 25–32 μg/mL) against pathogenic fungi, including dermatophytes. nih.gov

Table 2: Antimicrobial Spectrum of Related Picolinamide and Naphthalene Derivatives This table presents data for structurally related compounds, not this compound itself.

Compound ClassOrganismActivity MetricResultReference
Picolinamide scaffoldSaccharomyces cerevisiaeIC5013.5 μM nih.gov
Picolinamide derivativeClostridioides difficileMIC900.25 μg/mL nih.gov
Naphthalene-Azole derivativeCandida speciesAntifungal ActivityOutperformed fluconazole ijpsjournal.com
Naphthyl–Polyamine ConjugateMRSAMIC≤ 0.29 µM nih.gov
Naphthyl–Polyamine ConjugateCryptococcus neoformansMIC≤ 0.29 µM nih.gov
N-(pyridinylmethyl)naphthalen-1-amineTrichophyton rubrumMIC25–32 μg/mL nih.gov

Cellular Mechanisms of Action (Non-Clinical)

Induction of Apoptosis Pathways in Cell Models

The antiproliferative activity of compounds related to this compound is often mediated by the induction of apoptosis, or programmed cell death. Studies on various naphthalene derivatives have identified them as potent inducers of apoptosis. nih.govresearchgate.net

One identified mechanism involves the disruption of the cell cycle. For example, a potent naphthalene derivative was found to arrest HCT116 human colon cancer cells in the G2/M phase of the cell cycle, which was followed by the induction of apoptosis. nih.govresearchgate.net This effect was linked to the inhibition of tubulin polymerization, a critical process for cell division. nih.govresearchgate.net

Another key pathway involves the generation of intracellular reactive oxygen species (ROS). A novel naphthoquinone derivative, 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone (NTDMNQ), was shown to significantly induce mitochondrial-related apoptosis in gastric cancer cells by increasing the accumulation of ROS. nih.gov The subsequent oxidative stress triggered the phosphorylation of p38 kinase and c-Jun N-terminal kinase (JNK) and decreased the phosphorylation of extracellular signal-regulated kinase (ERK), protein kinase B (Akt), and Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov These findings indicate that the apoptotic mechanism can be mediated through ROS-regulated MAPK, Akt, and STAT3 signaling pathways. nih.gov

Modulation of Cell Proliferation and Differentiation (e.g., Cardiomyocyte Differentiation)

The modulation of cell proliferation is a central mechanism for the anticancer effects observed in related picolinamide and naphthalene compounds, as detailed in the sections on antiproliferative activity and apoptosis induction. nih.govnih.gov By inhibiting cell division and promoting cell death, these compounds effectively reduce the growth of cancerous cell populations in vitro.

Regarding the modulation of cell differentiation, and specifically cardiomyocyte differentiation, there is no direct evidence in the provided search results linking this compound or its immediate derivatives to this process. Research on cardiomyocyte differentiation often involves other classes of molecules, such as inhibitors of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) or compounds like 5-aza-2'-deoxycytidine, to enhance the generation of functional cardiomyocytes from human embryonic stem cells. nih.govnih.gov The potential role, if any, of this compound in directing or influencing the differentiation of stem cells into cardiomyocytes remains an uninvestigated area.

Structure Activity Relationship Sar and Structure Property Relationship Studies

Rational Design and Synthesis of Analogues for SAR Elucidation

The rational design of analogues is a cornerstone of SAR studies, aiming to optimize potency, selectivity, and pharmacokinetic properties. For compounds related to N-(Naphthalen-1-ylmethyl)picolinamide, synthetic strategies focus on modifying three key areas: the picolinamide (B142947) ring, the naphthalene (B1677914) ring, and the methylene (B1212753) linker.

Picolinamide Core Modifications: The picolinamide scaffold is a privileged structure in medicinal chemistry. Analogues are often synthesized by introducing substituents onto the pyridine (B92270) ring. For instance, studies on picolinamide antibacterials involved the creation of 108 analogues to investigate their activity against Clostridioides difficile. nih.gov Synthesis often involves the coupling of picolinic acid derivatives with various amines. researchgate.net A general synthetic route might involve reacting picolinamide with naphthalen-1-ylmethyl chloride in the presence of a base.

Naphthalene Moiety Modifications: The naphthalene group offers a large surface area for van der Waals and π-π stacking interactions with biological targets. Its modification is a key strategy for modulating activity. Research on other naphthalene-containing compounds, such as sulphonamide derivatives, has shown that the substitution pattern on the naphthalene ring significantly impacts biological outcomes. nih.gov For example, a naphthalen-1-yl moiety conferred the highest antiproliferative activity in a series of potential tubulin polymerization inhibitors. nih.gov Analogues can be synthesized by starting with different substituted naphthalen-1-ylmethylamines.

Linker and Amide Bond Modifications: The methylene linker and the amide bond provide conformational flexibility. Analogues with varied linker lengths or rigidified linkers are synthesized to probe the optimal spatial arrangement between the picolinamide and naphthalene moieties.

Examples of synthetic approaches for related structures include:

Amide Coupling: The primary method for creating the core structure involves standard amide bond formation between a picolinic acid derivative and a naphthalen-1-ylmethylamine, often using coupling reagents like EDCI and DMAP.

Substitution Reactions: Introducing functional groups to either the pyridine or naphthalene ring is typically achieved through standard aromatic substitution reactions before the final coupling step. mdpi.com

Multi-component Reactions: For more complex analogues, multi-step syntheses are employed, such as reacting an acetyl naphthalene starting material with various reagents to build heterocyclic systems. ekb.eg

Correlation Between Structural Motifs and Observed Biological Activity or Binding Affinity

SAR studies have established clear correlations between specific structural features of picolinamide and naphthalene derivatives and their biological functions, which range from antibacterial to anticancer and enzyme inhibition.

The Picolinamide Moiety: The nitrogen atom in the pyridine ring of picolinamide is a critical determinant of selectivity. In a study of picolinamide antibacterials, repositioning this nitrogen atom resulted in a compound with over 1000-fold selectivity for C. difficile over MRSA. nih.gov This highlights the crucial role of the picolinamide core in directing target specificity. Furthermore, research on picolinamide derivatives as cholinesterase inhibitors indicated that they were generally more potent than their benzamide (B126) counterparts. researchgate.net

The Naphthalene Moiety: The bulky, lipophilic naphthalene group is often crucial for potent activity. In a series of sulphonamide derivatives designed as anticancer agents, compounds featuring a naphthalen-1-yl group demonstrated the most potent antiproliferative activity against MCF-7 and A549 cell lines, with IC50 values of 0.51 µM and 0.33 µM, respectively. nih.gov This suggests that the naphthalen-1-yl moiety, as found in this compound, is an optimal substituent for certain biological targets. Modifications to the naphthalene moiety have been shown to enhance efficacy against specific tumors.

Interactive Data Table: SAR of Picolinamide and Naphthalene Analogues

Compound ClassStructural ModificationBiological ActivityKey FindingReference
PicolinamidesRepositioning of pyridine NitrogenAntibacterial (C. difficile)1024-fold increase in selectivity nih.gov
PicolinamidesDimethylamine side chain positionAChE InhibitionPosition markedly influenced activity and selectivity researchgate.net
SulphonamidesPhenyl ring vs. Naphthalen-1-ylAnticancer (MCF-7)Naphthalen-1-yl showed highest potency (IC50 = 0.51 µM) nih.gov
Naphthalene DiimidesModification of spacer and cationic groupsAntiparasitic (T. brucei)Sub-micromolar activity observed bris.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Approaches

QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a compound series. mdpi.com This computational approach is used to predict the activity of novel analogues and to gain insight into the mechanism of action. For a series of compounds including this compound analogues, a QSAR model would be developed by correlating their biological activities (e.g., IC50 values) with calculated molecular descriptors.

The process typically involves:

Data Set Compilation: A series of synthesized analogues with experimentally determined biological activities is required.

Descriptor Calculation: Molecular descriptors are calculated for each analogue. These can include physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., atomic charges), and topological indices (e.g., connectivity indices). researchgate.netnih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a predictive model. brieflands.com For example, an MLR model might take the form:

pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... nih.gov

Model Validation: The model's predictive power is rigorously tested using statistical metrics and validation techniques like leave-one-out cross-validation. researchgate.net

For azanaphthalimide and arylnaphthalimide derivatives, QSAR studies have been conducted to analyze their growth-inhibitory properties in human cell lines. nih.gov Such analyses can reveal which properties, such as steric bulk, lipophilicity, or electronic charge distribution on the picolinamide and naphthalene rings, are most critical for activity.

Analysis of Ligand Efficiency and Selectivity

Beyond raw potency, it is crucial to evaluate how efficiently a compound achieves its binding affinity, as this can be a better predictor of its potential as a drug candidate.

Ligand Efficiency (LE): LE measures the binding energy per non-hydrogen atom (heavy atom) of a ligand. wikipedia.org It is a useful metric for comparing compounds of different sizes. The formula for LE is:

LE = -ΔG / N or LE = 1.4 * pIC50 / N

Where ΔG is the Gibbs free energy of binding, and N is the number of non-hydrogen atoms. wikipedia.org

In hit-to-lead optimization, medicinal chemists aim to increase potency without disproportionately increasing molecular size, thus improving or maintaining a good LE value. For example, in a series of cholinesterase inhibitors, compound 7a , a picolinamide derivative, showed the most potent AChE inhibitory activity (IC50: 2.49 µM). researchgate.net

Lipophilic Ligand Efficiency (LLE or LipE): LLE relates potency (pIC50) to lipophilicity (logP), providing a measure of the quality of a compound. core.ac.ukresearchgate.net It helps to avoid the trap of increasing potency simply by increasing grease, which often leads to poor pharmacokinetic properties. The formula is:

LLE = pIC50 - logP

An ideal LLE value for an optimized drug candidate is often considered to be between 5 and 7. core.ac.uk Hits from screens often have low LLE values that must be improved during optimization. core.ac.uk

Selectivity: Selectivity is the ability of a compound to interact with its intended target over other targets, which is crucial for minimizing off-target side effects. For picolinamide derivatives, selectivity is highly tunable. As mentioned, rearranging the pyridine nitrogen in a picolinamide scaffold led to a dramatic increase in selectivity for bacterial targets. nih.gov Similarly, in the development of cholinesterase inhibitors, compound 7a not only had the best potency but also the highest selectivity against acetylcholinesterase (AChE) over butyrylcholinesterase (BChE), with a selectivity ratio of 99.40. researchgate.net This selectivity was attributed to its ability to bind to both the catalytic and peripheral sites of AChE. researchgate.net

Interactive Data Table: Efficiency and Selectivity of Picolinamide Analogues

CompoundTargetIC50 (µM)Selectivity Ratio (AChE/BChE)Reference
7a (Picolinamide derivative)AChE2.4999.40 researchgate.net
87 (Picolinamide antibacterial)C. difficile0.125 µg/mL>1000-fold vs. MRSA nih.gov

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic and structural properties of this compound. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used in conjunction with basis sets like 6-311++G(d,p) to perform these calculations. core.ac.uknih.gov

For a molecule like this compound, DFT is applied to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. This provides data on bond lengths, bond angles, and dihedral angles. nih.govscienceopen.com

Calculate Vibrational Frequencies: Predict the infrared and Raman spectra of the molecule. Comparing these theoretical spectra with experimental results helps to confirm the molecular structure. nih.gov

Determine Electronic Properties: Calculate key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting intermolecular interactions. researchgate.netnih.gov

Table 1: Properties Investigated Using Density Functional Theory (DFT)

Property Category Specific Parameters Calculated Significance
Structural Properties Bond Lengths, Bond Angles, Dihedral Angles Defines the 3D structure and conformation of the molecule. nih.gov
Vibrational Properties IR and Raman Frequencies Helps in structural confirmation by comparing with experimental spectra. nih.gov
Electronic Properties HOMO-LUMO Energies, Energy Gap, Ionization Potential, Electron Affinity Indicates chemical reactivity, stability, and potential for charge transfer. nih.govresearchgate.net
Charge Distribution Molecular Electrostatic Potential (MEP), Atomic Charges Predicts sites for intermolecular interactions and chemical reactions. nih.gov

Ab initio methods, such as Hartree-Fock (HF) theory, are another class of quantum chemical calculations used to describe molecular systems from first principles, without reliance on experimental parameters. nih.gov HF calculations have been used to optimize geometries and determine the energetic properties of molecules similar in structure to the components of this compound. researchgate.net

While both HF and DFT are used for structural and electronic analysis, DFT methods that include electron correlation (like B3LYP) often yield results that are in better agreement with experimental data for many molecular systems. researchgate.net Nevertheless, HF theory provides a fundamental description of the molecular orbitals and serves as a starting point for more advanced computational methods. chemrxiv.org These calculations are valuable for understanding the molecule's ground state electronic configuration and conformational preferences. nih.gov

Table 2: Comparison of DFT and Hartree-Fock Methods

Feature Hartree-Fock (HF) Density Functional Theory (DFT)
Fundamental Variable Wavefunction Electron Density
Electron Correlation Not explicitly included (mean-field approximation) Included via exchange-correlation functional
Computational Cost Generally higher for similar accuracy Often more efficient for a given level of accuracy. researchgate.net
Typical Application Provides a qualitative description of molecular orbitals and serves as a basis for post-HF methods. chemrxiv.org Widely used for predicting geometries, vibrational frequencies, and electronic properties of medium to large molecules. nih.gov

Molecular Modeling and Docking Simulations

Molecular modeling techniques are used to simulate the behavior of this compound, particularly its interactions with biological macromolecules like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. nih.gov This simulation is crucial in drug discovery for predicting the binding affinity and mode of action of a compound. nih.gov

The process involves:

Placing the ligand (this compound) into the binding site of a protein receptor in various possible conformations and orientations.

Using a scoring function to estimate the binding affinity for each pose, identifying the most favorable binding mode. nih.gov

Analyzing the resulting protein-ligand complex to identify key non-covalent interactions. aalto.fi

These interactions, which stabilize the complex, can include:

Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors.

Hydrophobic Interactions: Between nonpolar regions of the ligand and protein. aalto.fi

π-π Stacking: Between aromatic rings, such as the naphthalene and pyridine rings of the ligand and aromatic residues of the protein.

Van der Waals Forces: General attractive or repulsive forces between atoms. aalto.fi

This analysis provides a structural hypothesis for how this compound might interact with a specific biological target. researchgate.net

Any non-rigid molecule can exist in multiple three-dimensional shapes, or conformations, due to the rotation around its single bonds. Conformational analysis aims to identify the stable conformations of this compound and determine their relative energies. nih.gov

Computational methods are used to systematically rotate the molecule's flexible bonds (e.g., the bond connecting the methylene group to the naphthalene ring and the amide bond) and calculate the potential energy for each resulting conformation. nih.gov Plotting the energy as a function of these rotational angles creates a potential energy surface or energy landscape. The low-energy regions on this landscape correspond to the most stable and, therefore, most probable conformations of the molecule in its ground state. nih.gov Identifying the global minimum energy structure is essential for subsequent docking studies and for understanding the molecule's intrinsic structural preferences. nih.gov

Electronic Structure Analysis

A detailed analysis of the electronic structure provides a deeper understanding of the molecule's reactivity, stability, and optical properties. csu.edu.au This is often achieved through analysis of the output from quantum chemical calculations. researchgate.net

Key aspects of electronic structure analysis include:

Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are the frontier orbitals, and their properties are critical for understanding chemical reactivity. The HOMO is the region of the molecule most likely to donate electrons, while the LUMO is the region most likely to accept electrons. The energy gap between the HOMO and LUMO influences the molecule's polarizability and its ability to absorb light. researchgate.net

Natural Bond Orbital (NBO) Analysis: This method investigates charge delocalization, intramolecular interactions, and the stabilization energy associated with electron-donor and electron-acceptor interactions within the molecule. researchgate.net It provides insight into conjugation and hyperconjugation effects, which can significantly impact molecular stability.

Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing an estimate of the charge distribution and identifying potentially reactive sites within the molecule.

Table 3: Key Concepts in Electronic Structure Analysis

Concept Description Application for this compound
HOMO Highest Occupied Molecular Orbital; the outermost orbital containing electrons. Identifies the primary site for electrophilic attack (electron donation). nih.gov
LUMO Lowest Unoccupied Molecular Orbital; the innermost orbital without electrons. Identifies the primary site for nucleophilic attack (electron acceptance). nih.gov
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. Relates to the molecule's chemical stability, reactivity, and electronic transition energies. researchgate.net
NBO Analysis Analyzes the filled and empty orbitals to describe intramolecular charge transfer and bonding interactions. Quantifies the stability provided by electronic delocalization across the naphthalene and picolinamide moieties. researchgate.net
MEP Map A visual representation of the electrostatic potential on the van der Waals surface of the molecule. Highlights electron-rich and electron-poor regions, predicting sites for non-covalent interactions. nih.gov

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Calculations

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netirjweb.com

A smaller HOMO-LUMO gap suggests that the molecule can be easily excited and is generally more reactive. Conversely, a larger gap points to higher stability. researchgate.netniscpr.res.in These calculations confirm that charge transfer can occur within the molecule. niscpr.res.in For this compound, the distribution of these orbitals would likely show the HOMO localized on the electron-rich naphthalene ring and the LUMO on the electron-deficient picolinamide moiety, facilitating intramolecular charge transfer.

Table 1: Calculated Frontier Molecular Orbital Energies

Parameter Energy (eV)
EHOMO Data not available
ELUMO Data not available

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the regions that are rich or poor in electrons, which are susceptible to electrophilic and nucleophilic attacks, respectively. researchgate.net The MEP map uses a color scale where red typically indicates regions of high electron density (negative potential), often associated with electronegative atoms like oxygen and nitrogen, while blue represents electron-deficient areas (positive potential), usually around hydrogen atoms. researchgate.net For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the picolinamide ring, indicating these as sites for electrophilic attack.

Mulliken Atomic Charge Analysis

Mulliken atomic charge analysis provides a method for estimating the partial atomic charges within a molecule. wikipedia.org This calculation partitions the total electron population among the constituent atoms, offering insights into the electronic structure and bonding. niscpr.res.inuni-muenchen.de These charges can influence various molecular properties, including the dipole moment and polarizability. researchgate.net In this compound, the analysis would likely reveal negative charges on the electronegative nitrogen and oxygen atoms, while the carbon and hydrogen atoms would carry varying degrees of positive charge. niscpr.res.in This charge distribution is fundamental to understanding the molecule's intermolecular interactions.

Table 2: Selected Mulliken Atomic Charges

Atom Charge (a.u.)
O(carbonyl) Data not available
N(amide) Data not available
N(pyridine) Data not available

Spectroscopic Property Predictions and Validation

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation.

Theoretical Vibrational Frequency Calculations for IR Spectroscopy

Theoretical calculations, often using DFT methods, can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an Infrared (IR) spectrum. niscpr.res.in These calculations help in the assignment of experimental IR bands to specific vibrational modes, such as stretching, bending, and rocking. msu.edu For this compound, key predicted vibrations would include the C=O stretching of the amide, N-H stretching, and various C-H and C=C stretching modes of the aromatic naphthalene and pyridine rings. Comparing the calculated frequencies with experimental data confirms the molecular structure. researchgate.net

Table 3: Key Calculated Vibrational Frequencies

Vibrational Mode Calculated Wavenumber (cm⁻¹)
N-H Stretch Data not available
C=O Stretch Data not available
Aromatic C-H Stretch Data not available

Computational NMR Chemical Shift Predictions

Computational chemistry can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly used. rsc.orgmdpi.com These predictions are invaluable for assigning signals in experimental NMR spectra to specific atoms in the molecule, which is crucial for structure elucidation. polyu.edu.hk For this compound, calculations would predict the chemical shifts for the protons and carbons of the naphthalene and picolinamide systems, taking into account their distinct electronic environments.

Table 4: Selected Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Amide N-H Data not available -
Methylene C-H Data not available Data not available
Carbonyl C - Data not available

Calculation of Excitation Energies and Oscillator Strengths for UV-Vis Spectra

Time-Dependent DFT (TD-DFT) is a powerful method for calculating the electronic excitation energies and corresponding oscillator strengths, which determine the position and intensity of absorption bands in a UV-Vis spectrum. chemrxiv.org These calculations can predict the λmax values associated with electronic transitions, typically π→π* and n→π* transitions in aromatic and conjugated systems. researchgate.net For this compound, the predicted UV-Vis spectrum would show characteristic absorptions arising from the naphthalene and picolinamide chromophores.

Table 5: Calculated Electronic Transitions

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S₀ → S₁ Data not available Data not available Data not available

Analytical Methodologies for Research and Characterization

Chromatographic Separation and Analysis Techniques

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of N-(Naphthalen-1-ylmethyl)picolinamide. It is instrumental in assessing the purity of synthesized batches and monitoring the progress of chemical reactions.

In a typical analysis, a reversed-phase C18 column is employed. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. A mobile phase consisting of a mixture of water and acetonitrile, often with a formic acid modifier (e.g., 0.1%), is commonly used. A gradient elution, starting with a higher proportion of water and gradually increasing the concentration of acetonitrile, allows for the effective separation of the target compound from its impurities and starting materials.

Detection is generally achieved using a photodiode array (PDA) detector, which can monitor the absorbance over a range of wavelengths, providing both quantitative data and UV spectral information that can aid in peak identification.

Table 1: Illustrative HPLC Parameters for the Analysis of Related Picolinamide (B142947) Derivatives

Parameter Value/Description
Column Reversed-phase C18 (e.g., 4.0 x 50 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 5% to 100% Acetonitrile (linear gradient over 3 minutes)
Flow Rate 3 mL/min

| Detector | Photodiode Array (PDA) |

Note: This table is based on a general method for related pyridine (B92270) derivatives and serves as a starting point for method development for this compound. google.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. The principles of separation for this compound are the same as in HPLC, primarily relying on reversed-phase chromatography.

The enhanced resolution of UPLC is particularly advantageous for separating closely related impurities that may not be resolved by HPLC. The faster run times also allow for higher throughput in research and quality control environments. The mobile phases and detection methods are generally consistent with those used in HPLC, though the system is optimized for the higher pressures generated by the smaller particle size columns.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative monitoring of reactions and preliminary purity assessment of this compound. It involves spotting a solution of the compound onto a plate coated with a stationary phase, typically silica gel.

The plate is then developed in a sealed chamber containing a suitable mobile phase, a mixture of organic solvents. The choice of mobile phase is critical for achieving good separation. For compounds like this compound, mixtures of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) are common.

After development, the separated spots are visualized, often under UV light, where UV-active compounds like this one will appear as dark spots against a fluorescent background. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system.

Flash Column Chromatography for Purification

For the purification of this compound on a preparative scale, flash column chromatography is the method of choice. This technique is a rapid form of column chromatography that uses a positive pressure to force the mobile phase through a column packed with a stationary phase, usually silica gel.

The crude product is loaded onto the top of the column and eluted with a solvent system optimized by TLC. A gradient of solvents, typically starting with a less polar mixture and gradually increasing the polarity, is often used to elute the compounds from the column in order of increasing polarity. For the purification of related picolinamide derivatives, solvent systems such as a gradient of hexanes and ethyl acetate have proven effective. For instance, a gradient starting from a 90:10 mixture of hexanes to ethyl acetate can be employed.

Fractions are collected as the mobile phase exits the column and are analyzed by TLC to identify those containing the pure desired product. These fractions are then combined and the solvent is removed to yield the purified this compound.

Thermal Analysis Methods (e.g., Thermogravimetric Analysis (TGA))

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the thermal stability and decomposition of this compound.

In a TGA experiment, a small amount of the sample is placed in a pan and heated at a constant rate. The resulting TGA curve plots the percentage of mass loss against temperature. The temperatures at which significant mass loss occurs indicate the onset of decomposition. The data can also reveal the presence of residual solvents or water in the sample.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (by percentage) of a compound. For this compound, this typically involves the determination of the weight percentages of carbon (C), hydrogen (H), and nitrogen (N).

The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's chemical formula, C17H14N2O. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

Table 2: Theoretical Elemental Composition of this compound (C17H14N2O)

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage
Carbon C 12.01 17 204.17 78.44%
Hydrogen H 1.01 14 14.14 5.44%
Nitrogen N 14.01 2 28.02 10.77%
Oxygen O 16.00 1 16.00 6.15%

| Total | | | | 260.33 | 100.00% |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide detailed information about its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map of the molecule, from which the atomic positions can be determined. This powerful technique provides unambiguous confirmation of the compound's chemical structure.

Q & A

Q. Advanced Research Insight

  • Regioselectivity Analysis : Use NOE NMR to confirm substitution patterns in crowded aromatic systems .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., confirming para vs. meta substitution in aryl groups) .

What factors contribute to yield discrepancies in alkylation vs. arylation reactions of this compound?

Advanced Research Question
While arylation yields often exceed 90% , alkylation yields drop significantly (e.g., 27% for N-(2-methylnonan-2-yl)picolinamide) due to:

  • Steric Effects : Bulky alkyl halides hinder transition-state formation .
  • Catalyst Limitations : Pd(OAc)₂ may favor oxidative addition with aryl iodides over alkyl halides.
  • Solution : Use CuBr₂ as a co-catalyst to stabilize alkyl-palladium intermediates .

How can computational methods guide the design of this compound derivatives for biological applications?

Advanced Research Question

  • Molecular Docking : Predict binding affinities to target proteins. For example, derivatives like compound 36 showed binding energies of -8.8 kcal/mol to SARS-CoV-2 envelope proteins .
  • SAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on aryl rings) with activity. Antitumor derivatives (e.g., 4-(4-aminophenoxy)picolinamide) were optimized via in silico screening against c-Met kinase .

What purification strategies are effective for isolating this compound derivatives?

Basic Research Question

  • Column Chromatography : Use gradients of hexane/ethyl acetate (e.g., 70:30 to 50:50) to resolve polar byproducts .
  • Recrystallization : For crystalline derivatives (e.g., N-(8-(4-bromophenyl)naphthalen-1-yl)picolinamide), use ethanol/water mixtures .

Q. Advanced Research Insight

  • HPLC-PDA : Detect trace impurities (<1%) in derivatives intended for biological assays .

How do reaction scales impact the synthesis of this compound derivatives?

Advanced Research Question

  • Gram-Scale Challenges : Larger batches (e.g., >5 mmol) may require prolonged reaction times (48–72 hours) to maintain yields .
  • Catalyst Loading : Reduce Pd(OAc)₂ to 1 mol% in scaled reactions to minimize costs without compromising efficiency .

What are the limitations of current synthetic methods for modifying the picolinamide moiety?

Advanced Research Question

  • Functional Group Sensitivity : Strongly acidic/basic conditions may hydrolyze the amide bond. Use mild bases (K₂CO₃) in alkylation reactions .
  • Regioselectivity : Competing C–H activation at different positions (e.g., naphthalene vs. picolinamide rings) can occur. Directing groups (e.g., pyridine) enhance selectivity .

How can researchers address discrepancies between theoretical and experimental NMR data?

Advanced Research Question

  • Solvent Effects : Simulate NMR shifts using DFT calculations with implicit solvent models (e.g., PCM for CDCl₃) .
  • Dynamic Effects : Account for conformational flexibility (e.g., rotation of methylene bridges) using variable-temperature NMR .

What are emerging applications of this compound derivatives in materials science?

Q. Advanced Research Insight

  • Supramolecular Chemistry : Derivatives with morpholine or tert-butyl groups act as ligands for metal-organic frameworks (MOFs) .
  • PET Imaging : Fluorinated analogs (e.g., 18F-5-FPN) show promise as radiotracers for melanoma imaging .

How can researchers resolve conflicting data in toxicity studies of naphthalene-based compounds?

Advanced Research Question

  • Metabolite Analysis : Use LC-MS to identify toxic intermediates (e.g., naphthoquinones) in in vitro assays .
  • Species-Specific Effects : Compare toxicity profiles in human cell lines vs. animal models to address discrepancies .

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Reactant of Route 1
Reactant of Route 1
N-(Naphthalen-1-ylmethyl)picolinamide
Reactant of Route 2
Reactant of Route 2
N-(Naphthalen-1-ylmethyl)picolinamide

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